molecular formula C19H14N4O4S B2988117 2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE CAS No. 797798-48-2

2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE

Cat. No.: B2988117
CAS No.: 797798-48-2
M. Wt: 394.41
InChI Key: NHXJZDNNJZFJMI-CYVLTUHYSA-N
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Description

2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a thiazolidine ring, a cyano group, and a nitrophenyl moiety, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.

Properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(3-nitrophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S/c20-11-15(17(21)24)19-22(13-6-2-1-3-7-13)18(25)16(28-19)10-12-5-4-8-14(9-12)23(26)27/h1-9,16H,10H2,(H2,21,24)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXJZDNNJZFJMI-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE typically involves the reaction of 2-cyanoacetamide with appropriate thiazolidine derivatives under controlled conditions. One common method involves the use of 1,4-dithiane-2,5-diol in boiling ethanol with a catalytic amount of triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group yields an amine derivative, while oxidation of the nitrophenyl group can produce nitro derivatives.

Mechanism of Action

The mechanism of action of 2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s cyano and nitrophenyl groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the thiazolidine and nitrophenyl groups.

    Thiazolidine derivatives: Compounds with similar ring structures but different substituents.

    Nitrophenyl derivatives: Compounds containing the nitrophenyl moiety but with different functional groups.

Uniqueness

2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-Cyano-2-[(2Z)-5-[(3-nitrophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of 2-cyano compounds typically involves the reaction of thiazolidinone derivatives with various aldehydes or ketones. For example, the synthesis of related thiazolidinone derivatives has been documented, indicating that modifications can lead to varying biological activities. The compound can be synthesized through a multi-step process involving the formation of thiazolidinone rings followed by cyano group incorporation .

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit substantial antimicrobial properties. In a study evaluating a series of 2-(4-oxo-thiazolidin-2-ylidene)-acetamides, including the compound , significant antibacterial activity was observed against various strains:

Bacterial Strain Activity
Escherichia coliHigh
Klebsiella pneumoniaeModerate
Acinetobacter baumanniiHigh
Pseudomonas aeruginosaModerate
Staphylococcus aureusHigh
Candida albicansModerate
Cryptococcus neoformansLow

The compounds demonstrated effectiveness primarily through inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Activity

In addition to antimicrobial effects, thiazolidinone derivatives have shown promise in cancer research. A study on similar compounds revealed that they could induce apoptosis in cancer cell lines by affecting mitochondrial function and promoting oxidative stress. The mechanism involves the loss of mitochondrial membrane potential and depletion of glutathione levels, leading to increased cell death rates .

Case Studies

  • Antimicrobial Efficacy Study : A recent investigation into the antimicrobial properties of synthesized 2-cyano-thiazolidinone derivatives revealed that specific modifications enhanced efficacy against resistant bacterial strains. The study highlighted that compound modifications could optimize activity profiles against specific pathogens .
  • Cancer Cell Line Analysis : Another study focused on the cytotoxic effects of related thiazolidinone compounds on K562 leukemia cells. Results showed a dose-dependent response with IC50 values around 10 µM, indicating significant potential for therapeutic applications in hematological malignancies .

The biological activity of 2-cyano-2-[(2Z)-5-[(3-nitrophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-y lidene]acetamide is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it can trigger apoptotic pathways by disrupting mitochondrial functions.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels, contributing to cell death in pathogens and cancer cells alike.

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